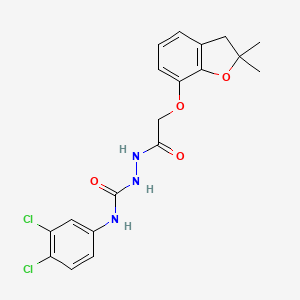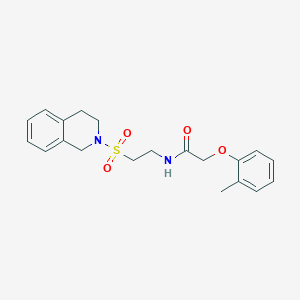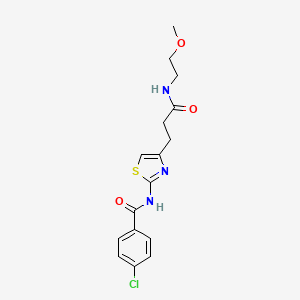
2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine” is a chemical compound with the CAS Number: 2442597-50-2 . It has a molecular weight of 251.27 . The compound is solid in physical form and should be stored in a dark place, sealed in dry, at 2-8°C .
Molecular Structure Analysis
The compound has a linear formula of C10H9N3O3S . The InChI Code is 1S/C10H9N3O3S/c1-16-8-3-2-6 (4-7 (8)13 (14)15)10-12-9 (11)5-17-10/h2-5H,11H2,1H3 .Physical And Chemical Properties Analysis
The compound is solid in physical form . It should be stored in a dark place, sealed in dry, at 2-8°C .Applications De Recherche Scientifique
Dyeing Properties
2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine and related compounds have been studied for their application in dyeing. For instance, heterocyclic amines like 2-amino-6-methoxy- and 2-amino-6-nitro-benzothiazole have been used to produce dyes that color cellulose acetate in various hues ranging from red to greenish-blue. The color properties of these dyes depend on the nature of the heterocyclic ring and the substituents in the diazo and coupling components (Georgiadou & Tsatsaroni, 2002).
Antibacterial and Anthelmintic Screening
A series of N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, which includes derivatives of 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine, has been synthesized and evaluated for their antibacterial and anthelmintic activities. Notably, certain derivatives demonstrated potent anthelmintic and antibacterial effects (Bhandari & Gaonkar, 2016).
Applications in Photoreagents
4-Nitrophenyl ethers, a category which includes 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds react quantitatively with amines upon irradiation, making them useful in biochemical applications (Jelenc, Cantor, & Simon, 1978).
Photophysical Properties
Studies have been conducted on thiazole-based push-pull fluorophores, including those containing nitro groups like 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine, to understand their photophysical properties. Despite the presence of nitro groups, which are typically considered fluorescence quenchers, these derivatives exhibited significant quantum yields, making them interesting for applications in dye and sensor technologies (Habenicht et al., 2015).
Anticancer Activity
Compounds including 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine have been synthesized and tested for their anticancer activity against various human cancer cell lines. These studies are crucial for developing new therapeutic agents (Yakantham, Sreenivasulu, & Raju, 2019).
Antifungal Effects
Derivatives of 4-methoxy-N, N-dimethylpyrimidin-2-amine, related to 2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine, have been synthesized and tested for their antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger, showing promising results (Jafar et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methoxy-3-nitrophenyl)-1,3-thiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c1-16-8-3-2-6(4-7(8)13(14)15)10-12-9(11)5-17-10/h2-5H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMVKDJEUGRVCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxy-3-nitrophenyl)thiazol-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-oxo-3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2932735.png)

![N-(2,4-dimethylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2932740.png)

![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B2932743.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2,6-dimethoxypyrimidine](/img/structure/B2932744.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2932748.png)
![Methyl {[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B2932749.png)
![ethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2932751.png)


